6-Ethynylcinnoline

Description

Structure

3D Structure

Properties

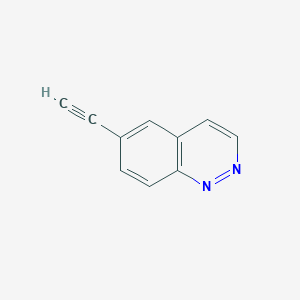

Molecular Formula |

C10H6N2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

6-ethynylcinnoline |

InChI |

InChI=1S/C10H6N2/c1-2-8-3-4-10-9(7-8)5-6-11-12-10/h1,3-7H |

InChI Key |

LARYXSWVNFPACN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethynylcinnoline

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a plausible synthetic route to 6-ethynylcinnoline and the analytical methods for its characterization. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The introduction of an ethynyl group at the 6-position offers a valuable handle for further functionalization, such as click chemistry, making this compound a key building block for the synthesis of novel therapeutic agents.

Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process, beginning with the formation of a 6-bromocinnoline precursor, followed by a Sonogashira coupling to introduce the ethynyl moiety, and concluding with a deprotection step.

Experimental Protocols

Synthesis of 6-Bromocinnoline

This proposed synthesis is adapted from general methods for cinnoline formation from o-nitrobenzaldehydes.

Procedure:

-

To a solution of 4-bromo-2-nitrobenzaldehyde (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium hydroxide (1.1 eq).

-

Heat the mixture to reflux, and then add hydrazine hydrate (1.2 eq) dropwise over 30 minutes.

-

Continue to reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromocinnoline.

Synthesis of 6-(Trimethylsilylethynyl)cinnoline

This procedure is based on standard Sonogashira coupling conditions for heteroaromatic halides.[1]

Procedure:

-

To a solution of 6-bromocinnoline (1.0 eq) in a mixture of triethylamine and tetrahydrofuran (THF) (2:1), add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 65°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(trimethylsilylethynyl)cinnoline.

Synthesis of this compound

This deprotection step utilizes tetra-n-butylammonium fluoride (TBAF) to remove the trimethylsilyl (TMS) protecting group.[2][3]

Procedure:

-

Dissolve 6-(trimethylsilylethynyl)cinnoline (1.0 eq) in dry THF and cool the solution to 0°C in an ice bath.

-

Add a 1M solution of TBAF in THF (1.1 eq) dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.

-

Monitor the deprotection by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Characterization Data

The following tables summarize the expected quantitative data for this compound and its key intermediate, 6-bromocinnoline. The data for the cinnoline core are based on literature values, and the shifts for the substituents are estimated based on typical values for similar aromatic compounds.

Table 1: Physical and Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected m/z [M]+ |

| 6-Bromocinnoline | C₈H₅BrN₂ | 209.05 | Pale yellow solid | 208/210 (isotope pattern) |

| This compound | C₁₀H₆N₂ | 154.17 | Yellow solid | 154 |

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm)

| Proton | 6-Bromocinnoline (Estimated) | This compound (Estimated) |

| H-3 | 9.15 (d, J=6.0 Hz) | 9.20 (d, J=6.0 Hz) |

| H-4 | 7.70 (d, J=6.0 Hz) | 7.75 (d, J=6.0 Hz) |

| H-5 | 8.10 (d, J=2.0 Hz) | 8.15 (d, J=2.0 Hz) |

| H-7 | 7.85 (dd, J=9.0, 2.0 Hz) | 7.90 (dd, J=9.0, 2.0 Hz) |

| H-8 | 7.95 (d, J=9.0 Hz) | 8.00 (d, J=9.0 Hz) |

| -C≡CH | - | 3.15 (s) |

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm)

| Carbon | 6-Bromocinnoline (Estimated) | This compound (Estimated) |

| C-3 | 148.0 | 148.5 |

| C-4 | 125.0 | 125.5 |

| C-4a | 128.5 | 129.0 |

| C-5 | 130.0 | 130.5 |

| C-6 | 122.0 | 123.0 |

| C-7 | 135.0 | 135.5 |

| C-8 | 129.5 | 130.0 |

| C-8a | 150.0 | 150.5 |

| -C ≡CH | - | 83.0 |

| -C≡C H | - | 78.0 |

Table 4: Infrared (IR) Spectral Data (cm⁻¹)

| Functional Group | This compound (Expected) |

| C-H (aromatic) | 3100-3000 |

| C≡C-H stretch | ~3300 (sharp) |

| C≡C stretch | ~2100 (weak) |

| C=N, C=C (aromatic) | 1600-1450 |

Conclusion

This technical guide outlines a viable synthetic strategy for the preparation of this compound, a valuable building block in medicinal chemistry. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to undertake the synthesis and verification of this compound. The availability of this compound will facilitate the development of novel cinnoline-based compounds with potential therapeutic applications.

References

6-Ethynylcinnoline: A Technical Guide to Its Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The introduction of an ethynyl group at the 6-position of the cinnoline scaffold creates 6-ethynylcinnoline, a molecule with potential for novel biological interactions and applications in drug discovery and materials science. The ethynyl moiety can serve as a versatile handle for further chemical modifications, including click chemistry, and may enhance binding to biological targets. This document provides a technical overview of the predicted physicochemical properties of this compound, a general synthetic approach, and a summary of the known biological activities of related cinnoline compounds.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties for this compound have been predicted using computational methods. These values provide a useful starting point for experimental design and drug development programs.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 |

| Aqueous Solubility (logS) | -2.5 to -3.5 |

| pKa (most basic) | 2.0 - 3.0 |

| Melting Point | 120 - 150 °C |

| Boiling Point | > 300 °C |

| Polar Surface Area | ~38 Ų |

Note: These values are estimations and should be confirmed experimentally.

General Synthetic Approach

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other ethynyl-substituted heteroaromatics, such as the Sonogashira coupling. A general experimental workflow is outlined below.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

Objective: To synthesize this compound from 6-bromocinnoline and a suitable acetylene source.

Materials:

-

6-Bromocinnoline

-

Ethynyltrimethylsilane or Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Solvent (e.g., Toluene, DMF, or THF)

-

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate/Methanol for desilylation

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromocinnoline, the palladium catalyst, and copper(I) iodide.

-

Solvent and Reagents Addition: Add the anhydrous solvent, followed by the base and ethynyltrimethylsilane.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, filter to remove insoluble salts, and concentrate the filtrate under reduced pressure.

-

Purification of Silylated Intermediate: Purify the crude product by silica gel column chromatography to isolate the 6-((trimethylsilyl)ethynyl)cinnoline intermediate.

-

Desilylation: Dissolve the purified intermediate in a suitable solvent (e.g., THF). Add a desilylating agent such as TBAF or a mixture of potassium carbonate in methanol.

-

Final Purification: Stir the mixture at room temperature until the desilylation is complete (monitored by TLC). Quench the reaction, extract the product with an organic solvent, and purify by silica gel column chromatography to yield this compound.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Biological Activities of Cinnoline Derivatives

While specific biological data for this compound is not available, the cinnoline scaffold is a well-established pharmacophore present in molecules with a wide range of biological activities.[1][2][4] Cinnoline derivatives have been reported to exhibit:

-

Anticancer Activity: Several cinnoline derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][5]

-

Antibacterial and Antifungal Activity: The cinnoline nucleus is found in compounds with significant activity against various bacterial and fungal strains.[4][6]

-

Anti-inflammatory Activity: Certain cinnoline derivatives have shown potential as anti-inflammatory agents.[3][6]

-

Kinase Inhibition: Cinnoline-based compounds have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer.[7]

Potential Signaling Pathway Involvement: PI3K/Akt Pathway

Given that some cinnoline derivatives have been identified as PI3K inhibitors, a plausible mechanism of action for a biologically active this compound derivative could involve the modulation of the PI3K/Akt signaling pathway.[7] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.

Caption: Potential inhibition of the PI3K/Akt pathway by a this compound derivative.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics and functional materials. While experimental data on its specific properties are lacking, predictions and the known biological activities of the broader cinnoline class suggest significant potential. The synthetic route outlined provides a practical starting point for its synthesis, enabling further investigation into its chemical and biological characteristics. Researchers are encouraged to undertake experimental validation of the predicted properties and explore the biological activities of this intriguing molecule.

References

- 1. zenodo.org [zenodo.org]

- 2. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijariit.com [ijariit.com]

- 4. ijper.org [ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Synthetic Profile of 6-Ethynylcinnoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for 6-ethynylcinnoline. The data presented herein is based on analysis of structurally related compounds and established synthetic methodologies, offering a predictive yet robust profile for this molecule of interest.

Predicted Spectral Data for this compound

Due to the absence of directly published complete spectral data for this compound, the following tables summarize the estimated values derived from close structural analogs, such as 3-Butyl-4-methyl-6-[(trimethylsilyl)ethynyl]cinnoline and various cinnoline precursors.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 8.8 | d | 1H | Cinnoline Ring Proton |

| ~8.2 - 8.4 | d | 1H | Cinnoline Ring Proton |

| ~7.8 - 8.0 | dd | 1H | Cinnoline Ring Proton |

| ~7.6 - 7.8 | m | 2H | Cinnoline Ring Protons |

| ~3.2 | s | 1H | Ethynyl Proton (-C≡C-H) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Type |

| ~150 - 155 | C (Quaternary) |

| ~145 - 150 | C (Quaternary) |

| ~130 - 135 | CH |

| ~125 - 130 | C (Quaternary) |

| ~120 - 125 | CH |

| ~115 - 120 | CH |

| ~80 - 85 | C (Ethynyl, C-Ar) |

| ~75 - 80 | CH (Ethynyl, C-H) |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3300 | ≡C-H stretch | Strong, Sharp |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~2100 | -C≡C- stretch | Medium, Sharp |

| ~1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| [M]+ | Molecular Ion |

| [M-H]+ | Loss of a proton |

| [M-C₂H]+ | Loss of ethynyl group |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar cinnoline derivatives and the acquisition of spectral data.

2.1. Synthesis of this compound via Sonogashira Coupling

This procedure is based on the well-established Sonogashira coupling reaction, a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1]

Materials:

-

6-Bromocinnoline

-

Ethynyltrimethylsilane or Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a degassed solution of 6-bromocinnoline in a mixture of anhydrous THF and Et₃N, add Pd(PPh₃)₂Cl₂ and CuI.

-

The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

-

Ethynyltrimethylsilane is added dropwise to the reaction mixture.

-

The reaction is heated to a specified temperature (e.g., 60-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in DCM and washed sequentially with saturated aqueous NH₄Cl and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product (6-((trimethylsilyl)ethynyl)cinnoline) is purified by column chromatography on silica gel.

-

The purified silyl-protected compound is dissolved in THF, and TBAF is added to remove the trimethylsilyl protecting group.

-

The reaction is stirred at room temperature and monitored by TLC.

-

After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield this compound.

2.2. Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).

-

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for spectral analysis.

References

The Rising Potential of 6-Ethynylcinnoline Derivatives in Oncology Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Recent interest has focused on the introduction of an ethynyl group at the 6-position of the cinnoline ring, a modification anticipated to enhance potency and introduce novel mechanisms of action, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the potential biological activity of 6-ethynylcinnoline derivatives, drawing upon existing knowledge of the cinnoline class and analogous heterocyclic compounds to inform future research and development.

Core Biological Activities of the Cinnoline Scaffold

Cinnoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms. While specific data for this compound derivatives remains limited in publicly available research, the broader cinnoline class has shown activity against a range of cancer cell lines.

Anticancer Activity

Studies on various substituted cinnolines have revealed promising cytotoxic effects against several human cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Table 1: Representative Anticancer Activity of Cinnoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 4-Anilino-6,7-dimethoxycinnolines | A431 (epidermoid carcinoma) | 0.1 - 10 | [5] |

| 4-Amino-3-aryl-cinnolines | MCF-7 (breast adenocarcinoma) | 5.56 | [2] |

| Cinnoline-based PI3K inhibitors | HCT116 (colorectal carcinoma) | 0.264 | [5] |

| Cinnoline-based PI3K inhibitors | A549 (lung carcinoma) | 2.04 | [5] |

| Cinnoline-based PI3K inhibitors | MDA-MB-231 (breast adenocarcinoma) | 1.14 | [5] |

Note: The data presented is for various cinnoline derivatives, not specifically this compound derivatives, and is intended to be representative of the potential of the core scaffold.

Kinase Inhibition

A significant focus of cinnoline research has been on their activity as kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[6][7][8][9] Cinnoline derivatives have been investigated as inhibitors of several kinases, including phosphoinositide 3-kinases (PI3Ks) and Leucine-Rich Repeat Kinase 2 (LRRK2).[3][5] The ethynyl moiety, a known pharmacophore in kinase inhibitors, is expected to enhance the binding affinity and selectivity of this compound derivatives for various kinase targets.

Experimental Protocols

Synthesis of this compound Derivatives

The introduction of an ethynyl group at the 6-position of the cinnoline core can be achieved through a Sonogashira coupling reaction.[7][10][11] This palladium-catalyzed cross-coupling reaction is a versatile and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

-

Starting Material: A 6-halocinnoline (e.g., 6-iodocinnoline or 6-bromocinnoline) is used as the starting material.

-

Reaction Conditions: The 6-halocinnoline is reacted with a terminal alkyne (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in an appropriate solvent (e.g., THF or DMF).

-

Deprotection: If a protected alkyne such as trimethylsilylacetylene is used, a subsequent deprotection step (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol) is required to yield the terminal this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Figure 1: General workflow for the synthesis of this compound derivatives via Sonogashira coupling.

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized this compound derivatives can be evaluated using various in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, the known activities of other cinnoline and ethynyl-containing kinase inhibitors suggest potential targets. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival, is a plausible target.[5]

Figure 3: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Future Directions

The exploration of this compound derivatives as potential anticancer agents is a promising area of research. Future work should focus on:

-

Synthesis and Library Development: The synthesis of a diverse library of this compound derivatives with various substitution patterns to establish clear structure-activity relationships (SAR).

-

Broad-Spectrum Anticancer Screening: Comprehensive in vitro screening against a panel of human cancer cell lines to identify lead compounds with high potency and selectivity.

-

Target Identification and Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds. This will involve kinase profiling, western blotting, and other molecular biology techniques.

-

In Vivo Efficacy Studies: Evaluation of the antitumor efficacy of lead compounds in preclinical animal models of cancer.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently scarce, the established anticancer potential of the cinnoline scaffold, coupled with the known pharmacological benefits of the ethynyl group, provides a strong rationale for their investigation as novel therapeutic agents. The synthetic accessibility and potential for potent and selective kinase inhibition make this class of compounds a highly attractive area for future drug discovery and development efforts in oncology. This guide serves as a foundational resource to stimulate and direct further research into this promising class of molecules.

References

- 1. Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 6-Ethynylcinnoline Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. These reactions proceed with high efficiency and selectivity without interfering with biological processes. A cornerstone of bioorthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry"[1][2][3]. These reactions enable the precise attachment of probes, such as fluorophores or affinity tags, to proteins that have been metabolically or genetically engineered to contain an azide or alkyne functional group.

This document provides detailed application notes and protocols for the use of 6-Ethynylcinnoline, a terminal alkyne-containing probe, for the labeling of proteins. Cinnoline derivatives have been explored for various biological activities, and the incorporation of an ethynyl group at the 6-position provides a handle for bioorthogonal ligation[4][5][6][7][8]. The protocols outlined below describe two primary methods for introducing the alkyne group into a protein of interest: metabolic labeling and genetic code expansion. Following incorporation, the ethynyl-tagged protein can be detected and visualized through a click reaction with an azide-functionalized reporter molecule.

Overview of the Labeling Strategy

The this compound labeling strategy is a two-step process. First, the this compound moiety, presented as a suitable precursor, is incorporated into the target protein. Second, the alkyne-modified protein is covalently labeled with an azide-containing probe via a click reaction.

Data Presentation: Representative Labeling Parameters

The following table summarizes typical experimental parameters for protein labeling using terminal alkynes and click chemistry. These values are representative and may require optimization for specific proteins and experimental setups.

| Parameter | Metabolic Labeling | Genetic Code Expansion | In Vitro CuAAC | Live Cell CuAAC | Live Cell SPAAC |

| Alkyne Precursor Concentration | 10-100 µM | 100 µM - 1 mM | N/A | N/A | N/A |

| Labeling Time (Incorporation) | 4-24 hours | 24-72 hours | N/A | N/A | N/A |

| Azide Probe Concentration | N/A | N/A | 10-100 µM | 5-25 µM | 1-10 µM |

| Copper (CuSO₄) Concentration | N/A | N/A | 50-200 µM | 50 µM | N/A |

| Reducing Agent (e.g., Sodium Ascorbate) | N/A | N/A | 250 µM - 1 mM | 2.5 mM | N/A |

| Ligand (e.g., THPTA, BTTAA) | N/A | N/A | 250 µM - 1 mM | 300 µM | N/A |

| Reaction Time (Click Reaction) | N/A | N/A | 30-60 minutes | 5-20 minutes | 15-60 minutes |

| Temperature | 37 °C | 37 °C | Room Temperature | 37 °C | 37 °C |

| Typical Labeling Efficiency | Variable | >70% | >90% | Variable | High |

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with a this compound Amino Acid Analog

This protocol describes the incorporation of an amino acid analog of this compound into proteins in living cells. This method is suitable for labeling the entire proteome or for enriching newly synthesized proteins.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Methionine-free medium (optional, for amino acid analog competition)

-

This compound-containing amino acid analog (e.g., L-6-ethynylcinnolinyl-alanine)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 10 cm dish) and grow until they reach 70-80% confluency.

-

(Optional) Starvation: To increase the incorporation efficiency of the analog, aspirate the complete medium, wash the cells once with PBS, and replace it with pre-warmed methionine-free medium. Incubate for 30-60 minutes at 37°C.

-

Labeling: Add the this compound amino acid analog to the culture medium to a final concentration of 10-100 µM.

-

Incubation: Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

-

Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Downstream Processing: The resulting protein lysate containing alkyne-labeled proteins is now ready for downstream analysis via click chemistry (see Protocol 3 or 4).

Protocol 2: Site-Specific Labeling via Genetic Code Expansion

This protocol allows for the incorporation of a this compound-containing non-canonical amino acid (ncAA) at a specific site in a protein of interest (POI)[2][9][10][11][12]. This is achieved by engineering the gene of the POI to contain an amber stop codon (TAG) at the desired location and co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the ncAA and the amber codon.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The genetic incorporation of thirteen novel non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Detection [iris-biotech.de]

- 4. ijper.org [ijper.org]

- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. zenodo.org [zenodo.org]

- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Labeling proteins on live mammalian cells using click chemistry | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: 6-Ethynylcinnoline for In Situ Bioorthogonal Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and tracking of biomolecules in their native environment. These reactions are characterized by their high selectivity and efficiency in complex biological systems, without interfering with endogenous biochemical processes.[1][2] Among the most prominent bioorthogonal reactions are the azide-alkyne cycloadditions, which form a stable triazole linkage.[2][3] This document provides detailed application notes and protocols for the use of 6-Ethynylcinnoline, a novel heterocyclic alkyne, in in situ bioorthogonal reactions.

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] The incorporation of an ethynyl group at the 6-position of the cinnoline scaffold provides a versatile handle for bioorthogonal transformations. This allows for the precise attachment of reporter molecules, such as fluorophores or affinity tags, to biomolecules of interest that have been metabolically or genetically engineered to contain an azide group. While this compound is a novel probe, the principles and protocols outlined here are based on well-established azide-alkyne cycloaddition methodologies.

Principle of the Method

The core of this methodology lies in the "click chemistry" reaction between the terminal alkyne of this compound and an azide-modified biomolecule. This reaction can be carried out in two primary ways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC: This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole.[6][7][8] It requires a copper(I) catalyst, which can be generated in situ from copper(II) salts by a reducing agent like sodium ascorbate.[6][7][8] Ligands such as THPTA are often used to stabilize the copper(I) ion and enhance reaction rates in aqueous environments.[8]

-

SPAAC: To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne instead of a terminal alkyne.[9][] However, for a terminal alkyne like this compound, the reaction partner would need to be a strained azide, or more commonly, the biomolecule would be tagged with an azide and react with a strained alkyne probe. For the purpose of these notes, we will focus on the reaction of this compound with an azide-modified biomolecule via CuAAC and provide a general protocol for SPAAC for context.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC for Bioorthogonal Labeling

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Components | Terminal alkyne (e.g., this compound), Azide, Copper(I) catalyst, Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA) | Strained alkyne (e.g., DBCO, BCN), Azide |

| Reaction Speed | Fast, typically minutes to a few hours.[3] | Very fast, can be on the order of seconds to minutes.[9] |

| Biocompatibility | Potential cytotoxicity due to the copper catalyst, though ligands can mitigate this.[11] | Generally considered more biocompatible due to the absence of a metal catalyst.[] |

| Reaction Conditions | Aqueous buffers, wide pH range (4-11), room temperature.[3] | Physiological conditions, aqueous buffers.[9] |

| Selectivity | High, forms 1,4-regioisomer exclusively.[3] | High, forms a mixture of regioisomers that are stable. |

| Typical Applications | In vitro labeling, fixed cells, and increasingly in live cells with careful optimization. | Live-cell imaging, in vivo studies.[12][13] |

Experimental Protocols

Note: The following protocols are generalized for the use of an ethynyl-heterocycle like this compound. Optimization of concentrations, incubation times, and washing steps may be necessary for specific cell types and experimental setups.

Protocol 1: In Situ Labeling of Azide-Modified Proteins in Mammalian Cells using this compound via CuAAC

This protocol describes the labeling of proteins that have been metabolically engineered to incorporate an azide-containing amino acid (e.g., azidohomoalanine, AHA).

Materials:

-

This compound (stock solution in DMSO)

-

Azide-modified cells (e.g., cultured with AHA)

-

Phosphate-Buffered Saline (PBS)

-

Copper(II) Sulfate (CuSO₄) solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution

-

Sodium Ascorbate (freshly prepared solution)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Imaging medium

Procedure:

-

Cell Culture and Azide Incorporation: Culture mammalian cells to the desired confluency. Replace the normal medium with a methionine-free medium supplemented with AHA (e.g., 50 µM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the "click cocktail" immediately before use. For a 1 mL reaction volume, add the components in the following order:

-

880 µL of PBS

-

10 µL of this compound stock solution (e.g., 10 mM in DMSO for a final concentration of 100 µM)

-

20 µL of CuSO₄ solution (e.g., 50 mM for a final concentration of 1 mM)

-

40 µL of THPTA solution (e.g., 50 mM for a final concentration of 2 mM)

-

50 µL of freshly prepared Sodium Ascorbate solution (e.g., 100 mM for a final concentration of 5 mM)

-

-

Vortex the cocktail gently to mix.

-

Add the click cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the click cocktail and wash the cells three times with PBS.

-

-

Imaging:

-

Add imaging medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the reporter tag conjugated to this compound.

-

Protocol 2: General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the general steps for labeling azide-modified biomolecules in living cells using a strained alkyne probe. While this compound is a terminal alkyne, this protocol is provided for completeness of bioorthogonal methods.

Materials:

-

Azide-modified live cells

-

Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluorophore) stock solution in DMSO

-

Complete cell culture medium

-

Live-cell imaging solution (e.g., phenol red-free medium)

Procedure:

-

Cell Culture and Azide Incorporation: As described in Protocol 1, but without the fixation and permeabilization steps.

-

Labeling:

-

To the live, azide-modified cells in complete culture medium, add the strained alkyne-fluorophore conjugate to the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Gently remove the medium containing the labeling reagent.

-

Wash the cells three times with pre-warmed complete culture medium.

-

-

Imaging:

-

Replace the medium with a pre-warmed live-cell imaging solution.

-

Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber.

-

Mandatory Visualizations

Caption: Workflow for CuAAC labeling in fixed cells.

Caption: Workflow for SPAAC labeling in live cells.

Caption: Logical flow of bioorthogonal labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioclone.net [bioclone.net]

- 4. ijper.org [ijper.org]

- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 6-Ethynylcinnoline for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethynylcinnoline is a heterocyclic compound featuring a reactive ethynyl group. This terminal alkyne functionality makes it a valuable tool in bioorthogonal chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] In the context of live-cell imaging, this compound can be utilized as a chemical reporter to label and visualize specific biomolecules or cellular processes without interfering with the native biological system.[1][3] Its small size allows for potential cell permeability and minimal perturbation of the target molecule's function.

These application notes provide a framework for the hypothetical use of this compound as a bioorthogonal probe for labeling and imaging in living cells. The protocols are based on established methods for similar alkyne-containing probes.[4][5]

Principle of Application: Bioorthogonal Labeling and Imaging

The core application of this compound in live-cell imaging relies on a two-step process:

-

Metabolic or Covalent Labeling: Cells are incubated with this compound. Depending on its specific biological activity (which would need to be determined experimentally), it could be incorporated into a class of biomolecules (e.g., as a building block for a biosynthetic pathway) or be designed to covalently bind to a specific target protein. The ethynyl group serves as a bioorthogonal handle.

-

Click Chemistry-Mediated Visualization: Following the incorporation of this compound, the cells are treated with a fluorescently labeled azide probe. A copper(I)-catalyzed click reaction occurs between the ethynyl group of the incorporated this compound and the azide group of the fluorescent probe, resulting in the formation of a stable triazole linkage.[2][6] This covalently attaches the fluorophore to the target, allowing for its visualization using fluorescence microscopy.[4][7]

This approach offers high selectivity and efficiency, as the azide and alkyne groups are abiotic and do not cross-react with other functional groups present in the cellular environment.[1][2]

Potential Applications in Live-Cell Imaging

-

Metabolic Labeling: If this compound is recognized by cellular machinery, it could be used to label newly synthesized biomolecules, such as nucleic acids or proteins, to study their dynamics.

-

Enzyme Activity Probes: A modified this compound could be designed as a substrate for a specific enzyme. Its incorporation would then serve as a reporter of enzyme activity within living cells.

-

Targeted Protein Labeling: When conjugated to a ligand that binds to a specific protein, this compound can be used to label that protein of interest for localization and tracking studies.

Data Presentation

Table 1: Hypothetical Comparison of Labeling Conditions

| Parameter | Condition A (Low Concentration) | Condition B (Optimized) | Condition C (High Concentration) |

| This compound Conc. | 10 µM | 50 µM | 200 µM |

| Incubation Time | 4 hours | 4 hours | 4 hours |

| Fluorescent Azide Conc. | 5 µM | 5 µM | 5 µM |

| Mean Fluorescence Intensity | 150 ± 20 AU | 850 ± 50 AU | 870 ± 60 AU |

| Signal-to-Noise Ratio | 8 | 45 | 40 |

| Cell Viability | >98% | >95% | 80% |

Table 2: Photostability of Different Fluorescent Azides

| Fluorescent Azide | Initial Fluorescence (AU) | Fluorescence after 60s Exposure (AU) | Photostability (% remaining) |

| Azide-Fluor 488 | 900 | 450 | 50% |

| Azide-Fluor 555 | 880 | 616 | 70% |

| Azide-Fluor 647 | 850 | 765 | 90% |

Experimental Protocols

Protocol 1: General Live-Cell Labeling with this compound

This protocol describes a general workflow for labeling live cells with this compound and a subsequent click reaction with a fluorescent azide.

Materials:

-

Mammalian cells of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluorescent azide probe (e.g., Azide-Fluor 488, 5 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (20 mM in water)[5]

-

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (100 mM in water)[5]

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)[5]

-

Live Cell Imaging Solution[8]

-

Glass-bottom imaging dishes

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Labeling with this compound:

-

Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the labeling medium to the cells and incubate for a predetermined time (e.g., 4 hours) at 37°C in a CO2 incubator.

-

-

Wash:

-

Remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated this compound.

-

-

Click Reaction:

-

Prepare the click reaction cocktail in Live Cell Imaging Solution immediately before use. For a 1 mL reaction volume:

-

10 µL of 100 mM THPTA solution

-

10 µL of 20 mM CuSO4 solution

-

Mix the THPTA and CuSO4 and let it stand for a few minutes.

-

Add the fluorescent azide probe to a final concentration of 5 µM.

-

Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[5]

-

-

Remove the PBS from the cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Final Wash and Imaging:

-

Remove the click reaction cocktail and wash the cells three times with Live Cell Imaging Solution.

-

Add fresh Live Cell Imaging Solution to the cells.

-

Proceed with live-cell imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol 2: Optimizing this compound Concentration and Incubation Time

To minimize potential toxicity and achieve optimal labeling, it is crucial to determine the ideal concentration and incubation time for this compound.

Procedure:

-

Cell Seeding: Seed cells in multiple wells of a glass-bottom multi-well plate.

-

Titration of this compound:

-

Prepare labeling media with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100, 200 µM).

-

Incubate the cells with these different concentrations for a fixed time (e.g., 4 hours).

-

-

Time Course Experiment:

-

Using the optimal concentration determined above, incubate the cells for different durations (e.g., 1, 2, 4, 8, 12 hours).

-

-

Labeling and Imaging:

-

Following each incubation, perform the click reaction and imaging as described in Protocol 1.

-

-

Analysis:

-

Quantify the mean fluorescence intensity and assess cell morphology and viability for each condition to determine the optimal balance between signal strength and cell health.

-

Visualizations

Caption: Experimental workflow for live-cell imaging using this compound.

Caption: Click chemistry reaction for labeling with this compound.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 6-Ethynylcinnoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-ethynylcinnoline, a key intermediate for the development of novel therapeutics. The described methodology utilizes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Specifically, molecules bearing the cinnoline scaffold have been identified as potent inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][6]

Experimental Protocols

The synthesis of this compound is proposed via a two-step process: the Sonogashira coupling of a 6-halocinnoline with a protected acetylene, followed by deprotection. 6-Bromocinnoline is a suitable starting material for this reaction. The following protocol is based on established procedures for Sonogashira couplings on related heterocyclic systems.

Step 1: Synthesis of 6-((Trimethylsilyl)ethynyl)cinnoline

This procedure details the coupling of 6-bromocinnoline with trimethylsilylacetylene.

Materials:

-

6-Bromocinnoline

-

Trimethylsilylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Argon (or Nitrogen) gas supply

-

Schlenk flask and standard glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert argon atmosphere, add 6-bromocinnoline (1.0 eq).

-

Add anhydrous triethylamine to dissolve the starting material.

-

To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

-

Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)cinnoline.

Step 2: Synthesis of this compound (Deprotection)

This procedure describes the removal of the trimethylsilyl protecting group.

Materials:

-

6-((Trimethylsilyl)ethynyl)cinnoline

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve 6-((trimethylsilyl)ethynyl)cinnoline (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude this compound can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings on related cinnoline and quinoline scaffolds, providing a valuable reference for reaction optimization.

Table 1: Sonogashira Coupling Conditions for Cinnoline Derivatives

| Entry | Starting Material | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4,6-Dibromo-3-butylcinnoline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (15) | Et₃N | Et₃N | 50 | 3.5 | 85 | [7] |

| 2 | 4-Bromocinnoline derivative | Various terminal alkynes | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 70-90 | [8] |

Table 2: Sonogashira Coupling Conditions for Quinoline Derivatives

| Entry | Starting Material | Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2,4-Dibromo-3-trifluoromethylquinoline | Phenylacetylene | Pd(OAc)₂ (5) | XPhos (10) | - | NEt₃ | Dioxane | 100 | 99 | [9] |

| 2 | 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | PdCl₂(PPh₃)₂ (5) | - | CuI (2.5) | Diisopropylamine | THF | RT | 50-85 | [1] |

| 3 | 2-Chloroquinoline | Various terminal alkynes | Pd/C (10) | PPh₃ | CuI | K₂CO₃ | Water | 100 | 80-95 |

Visualizations

Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the generally accepted mechanism for the Sonogashira coupling reaction.

Potential Biological Signaling Pathway

Cinnoline derivatives have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.[5] The diagram below illustrates this pathway and the potential point of inhibition by a this compound-based drug candidate.

References

- 1. zenodo.org [zenodo.org]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]

- 7. 2-ETHYNYL-QUINOLINE | 40176-78-1 [amp.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Ethynylcinnoline as a Building Block for Fluorescent Polymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-ethynylcinnoline as a versatile building block in the synthesis of novel fluorescent polymers. These polymers, incorporating the unique photophysical properties of the cinnoline moiety, show significant promise for applications in bioimaging, chemical sensing, and as components of drug delivery systems.

Introduction

Cinnoline, a bicyclic heteroaromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The incorporation of the cinnoline scaffold into polymeric structures can yield materials with unique fluorescent properties. Poly(arylene ethynylene)s (PAEs) containing a cinnoline core have been shown to exhibit fluorescence that is sensitive to the presence of metal ions, suggesting their potential as chemical sensors.[5][6][7][8] The ethynyl group at the 6-position of the cinnoline ring provides a reactive site for polymerization, primarily through Sonogashira cross-coupling reactions, allowing for the creation of a variety of conjugated polymer architectures.[5][6][7][8]

These fluorescent polymers are promising candidates for advanced biomedical applications. Their intrinsic fluorescence can be utilized for high-contrast bioimaging, while the polymer backbone can be engineered to encapsulate and deliver therapeutic agents.[9][10][11][12] The ability to modify the polymer structure allows for the fine-tuning of its photophysical and physicochemical properties to suit specific applications.

Data Presentation

The following table summarizes the key quantitative data for representative cinnoline-containing poly(arylene ethynylene)s (PAEs). The data is based on the findings reported by Danilkina et al. for polymers synthesized from 4,6-dibromocinnoline derivatives and a diethynyl comonomer.[5][6][7][13]

| Polymer ID | Monomers | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) |

| PAE-1 | 4,6-dibromo-3-butylcinnoline + 1,4-diethynyl-2,5-bis(octyloxy)benzene | 13300 | 2.47 | ~350, ~425 | ~450, ~480 | Not Reported |

| PAE-2 | 4,6-dibromo-3-(hept-1-yn-1-yl)cinnoline + 1,4-diethynyl-2,5-bis(octyloxy)benzene | Not Reported | Not Reported | ~357, ~432 | ~455, ~485 | 0.22 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the monomer, this compound, and its subsequent polymerization to form fluorescent polymers.

Protocol 1: Synthesis of this compound Monomer (Proposed)

This protocol describes a plausible two-step synthesis of this compound starting from a commercially available or readily synthesized 6-bromocinnoline.

Step 1: Sonogashira Coupling of 6-Bromocinnoline with Trimethylsilylacetylene

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromocinnoline (1.0 eq), copper(I) iodide (0.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(PPh₃)₂ (0.03 eq).

-

Add anhydrous, degassed solvent such as triethylamine or a mixture of toluene and triethylamine (3:1 v/v).

-

To this stirring suspension, add trimethylsilylacetylene (1.5 eq) via syringe.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-((trimethylsilyl)ethynyl)cinnoline.

Step 2: Deprotection of the Trimethylsilyl Group

-

Dissolve the 6-((trimethylsilyl)ethynyl)cinnoline (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran.

-

Add a deprotecting agent such as potassium carbonate (2.0 eq) or tetrabutylammonium fluoride (TBAF) (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Synthesis of Cinnoline-Containing Poly(arylene ethynylene)s

This protocol is adapted from the work of Danilkina et al. and describes the synthesis of a fluorescent polymer using a dibromocinnoline monomer.[13] A similar approach can be used for the copolymerization of this compound with a dihaloaromatic comonomer.

Polymerization via Sonogashira Coupling:

-

In a Schlenk tube under an inert atmosphere, dissolve the 4,6-dibromocinnoline derivative (1.0 eq) and the diethynyl comonomer (e.g., 1,4-diethynyl-2,5-bis(octyloxy)benzene) (1.0 eq) in a mixture of anhydrous, degassed toluene and triethylamine (2:1 v/v).

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq) to the solution.

-

Heat the reaction mixture to 70-90 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol or acetone.

-

Collect the polymer by filtration, wash it extensively with methanol and acetone to remove residual catalyst and oligomers.

-

Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone, followed by chloroform).

-

Dry the purified polymer under vacuum to yield the final fluorescent polymer.

Visualizations

Chemical Structures and Synthesis Workflow

Caption: Synthetic pathway to this compound and its subsequent polymerization.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of fluorescent polymers.

Potential Application in Drug Delivery

Caption: Conceptual diagram of a targeted drug delivery and imaging system.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Cinnoline derivatives: Significance and symbolism [wisdomlib.org]

- 4. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and chemosensing properties of cinnoline-containing poly(arylene ethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorophores for Bioimaging and Polymer Nanoparticles - CD Bioparticles [cd-bioparticles.com]

- 12. mdpi.com [mdpi.com]

- 13. beilstein-journals.org [beilstein-journals.org]

Designing Chemical Probes with 6-Ethynylcinnoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the design and utilization of chemical probes based on the 6-ethynylcinnoline scaffold. Cinnoline, a bicyclic heteroaromatic compound, serves as a valuable pharmacophore in drug discovery, with derivatives showing potent inhibitory activity against various protein kinases.[1][2] The incorporation of a 6-ethynyl group provides a versatile chemical handle for "click chemistry," enabling the conjugation of reporter tags such as fluorophores or biotin.[3][4] This allows for the use of this compound-based probes in a range of applications, including target identification, target engagement studies, and cellular imaging. These probes are particularly relevant for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to study enzyme function in complex biological systems.[5][6]

Introduction to this compound as a Chemical Probe Scaffold

The design of selective chemical probes is crucial for understanding the function of proteins in their native biological context.[6] The this compound scaffold combines the desirable pharmacological properties of the cinnoline core with the bioorthogonal reactivity of the terminal alkyne.

Key Features:

-

Cinnoline Core: The cinnoline ring system is an attractive scaffold for kinase inhibitor design, with derivatives demonstrating potent and selective inhibition of enzymes such as PI3K and BTK.[1][2] Its physicochemical properties, including a pKa of 2.64, contribute to its potential as a pharmacophore.[7][8]

-

Ethynyl Group: The terminal alkyne at the 6-position serves as a bioorthogonal handle.[4] This allows for the covalent attachment of various reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][9] This two-step labeling approach allows for the initial interaction of the small, cell-permeable probe with its target, followed by conjugation to a bulkier reporter tag for detection.[5]

Applications:

-

Target Identification: Biotin-tagged probes can be used in pull-down assays to isolate and identify protein targets from cell lysates.[10]

-

Target Engagement and Occupancy: Probes can be used in competitive binding assays to measure the affinity of unlabeled inhibitors.

-

Cellular Imaging: Fluorescently-tagged probes enable the visualization of target localization and distribution within cells via fluorescence microscopy.[11]

-

Activity-Based Protein Profiling (ABPP): Covalent probes designed from the this compound scaffold can be used to profile the activity of specific enzyme families.[6][12]

Synthesis of this compound

A feasible approach involves the synthesis of a 6-halocinnoline precursor, followed by coupling with a protected acetylene source. A general procedure for a Sonogashira coupling to a similar heterocyclic core is presented below.[13]

Protocol: Synthesis of this compound via Sonogashira Coupling

-

Starting Material: 6-Bromocinnoline (synthesis may be required via established routes for substituted cinnolines).[14]

-

Reaction Setup: To a degassed solution of 6-bromocinnoline (1 equivalent) in a suitable solvent such as a mixture of triethylamine and DMF, add (trimethylsilyl)acetylene (1.2-1.5 equivalents).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst, such as CuI (0.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 50-70 °C) until completion, monitoring by TLC or LC-MS.

-

Deprotection: Upon completion of the coupling reaction, the trimethylsilyl (TMS) protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield this compound.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Quantitative Data for Cinnoline-Based Probes

Quantitative data for chemical probes is essential for their effective use. While specific data for this compound probes is not yet published, the following tables provide representative data for analogous cinnoline and quinoline-based kinase inhibitors to guide probe design and data interpretation.

Table 1: Inhibitory Activity of Cinnoline and Quinoline Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Cinnoline Derivative | PI3K | 264 | [1] |

| Quinoline Derivative | c-Met | 0.59 | [15] |

| Quinoline Derivative | RET | 3 (Kᵢ) | [15] |

| Quinoline Derivative | Src | 35 | [15] |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Probe Conjugation

This protocol describes the general procedure for conjugating an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) to a this compound-based probe.[9][16]

Materials:

-

This compound probe stock solution (e.g., 10 mM in DMSO)

-

Azide-reporter stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction buffer (e.g., PBS or Tris buffer, pH 7.4)

Protocol:

-

To a microcentrifuge tube, add the this compound probe to the desired final concentration (e.g., 10-100 µM) in reaction buffer.

-

Add the azide-reporter to a final concentration of 1.5-2 times that of the alkyne probe.

-

Prepare the copper-ligand catalyst by pre-mixing CuSO₄ and THPTA/TBTA in a 1:2 to 1:5 molar ratio.

-

Add the copper-ligand complex to the reaction mixture to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. The reaction can be gently vortexed.

-

The resulting probe-reporter conjugate can be used directly for in vitro experiments or purified for in vivo applications.

Diagram 1: CuAAC Reaction Workflow

Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Pull-Down Assay for Target Identification

This protocol outlines the steps for using a biotinylated this compound probe to enrich and identify target proteins from a cell lysate.[10][17]

Materials:

-

Cell lysate

-

Biotinylated this compound probe

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

-

Lysate Preparation: Prepare a cell lysate from the biological sample of interest using an appropriate lysis buffer.

-

Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe at a predetermined concentration for 1-4 hours at 4°C with gentle rotation.

-

Bead Incubation: Add pre-washed streptavidin beads to the lysate-probe mixture and incubate for an additional 1-2 hours at 4°C to capture the probe-protein complexes.

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target, or by mass spectrometry for unbiased target identification.[18][19]

Diagram 2: Pull-Down Assay Workflow

Caption: Workflow for a pull-down assay using a biotinylated chemical probe.

Fluorescence Microscopy for Cellular Imaging

This protocol provides a general guideline for visualizing the subcellular localization of a target protein using a fluorescently labeled this compound probe.[11][20]

Materials:

-

Cells cultured on glass coverslips

-

Fluorescently labeled this compound probe

-

Cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium with DAPI

Protocol:

-

Cell Treatment: Treat the cells with the fluorescently labeled probe at an appropriate concentration and for a suitable duration in cell culture medium.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization (Optional): If the target is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Staining (Optional): Counterstain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Diagram 3: Cellular Imaging Workflow

Caption: General workflow for cellular imaging with a fluorescent chemical probe.

Conclusion

This compound represents a promising and versatile scaffold for the development of chemical probes for kinase research and beyond. The combination of the biologically active cinnoline core with the bioorthogonal ethynyl handle allows for a wide range of applications, from target discovery to live-cell imaging. The protocols and data presented in this document provide a framework for researchers to design and utilize this compound-based probes to investigate complex biological systems. As with any chemical probe, careful validation and the use of appropriate controls are essential for robust and reproducible results.

References

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular modelling studies on cinnoline-based BTK inhibitors using docking and structure-based 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cinnoline - Wikipedia [en.wikipedia.org]

- 8. pnrjournal.com [pnrjournal.com]

- 9. broadpharm.com [broadpharm.com]

- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. innovativejournal.in [innovativejournal.in]

- 15. researchgate.net [researchgate.net]

- 16. lumiprobe.com [lumiprobe.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols for Click Chemistry Reactions of 6-Ethynylcinnoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the premier examples of click reactions.[1][2] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making them exceptionally suitable for applications in drug discovery, chemical biology, and materials science.[3][4]